5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
The synthesis of 5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed in the presence of acids or bases to yield corresponding sulfonic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide include other sulfonamides with different substituents on the benzene ring or the pyridine moiety. These compounds may have similar chemical properties but can differ in their biological activities and applications. Some examples of similar compounds are:
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-20-13-7-6-11(15)9-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDJFJFWNDLZDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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